molecular formula C9H12N2O2S B2652137 Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate CAS No. 1205561-31-4

Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate

Cat. No.: B2652137
CAS No.: 1205561-31-4
M. Wt: 212.27
InChI Key: WWOBXWRMODSKOF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate is a heterocyclic organic compound featuring a thiazole core substituted with an amino group at position 2, a cyclopropyl group at position 4, and an ethyl ester moiety at position 3.

Properties

IUPAC Name

ethyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-2-13-8(12)7-6(5-3-4-5)11-9(10)14-7/h5H,2-4H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOBXWRMODSKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with cyclopropyl derivatives under specific conditions. One common method involves the use of cyclopropylamine and ethyl 2-aminothiazole-4-carboxylate in the presence of a suitable catalyst and solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic roles, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may act as an antagonist to specific receptors or enzymes involved in inflammatory and cancer pathways .

Comparison with Similar Compounds

Structural and Functional Differences

  • Ester Group Variation : Replacing the ethyl ester with a methyl group (as in the methyl analog) reduces molecular weight by ~30 g/mol and increases volatility, as evidenced by the higher boiling point (354.2°C vs. unreported for the ethyl variant) .
  • Substituent Modifications : The hydrochloride salt derivative (C₁₀H₁₅ClN₂O₂S) introduces a charged species, likely improving aqueous solubility for biological testing .

Physicochemical and Stability Considerations

  • The methyl ester derivative requires refrigerated storage (2–8°C), suggesting greater thermal sensitivity compared to the ethyl variant, which is inferred to be stable at room temperature .

Research and Industrial Relevance

While direct studies on this compound are absent in the provided evidence, its analogs are marketed for research use, implying roles as intermediates in drug discovery or materials science. For example:

  • Pharmaceutical Intermediates : Thiazole derivatives are common scaffolds in kinase inhibitors and antimicrobial agents. The cyclopropyl group may confer metabolic stability .
  • Material Science : Heterocyclic esters are explored in polymer chemistry and ligand design for catalysis .

Biological Activity

Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a thiazole ring, an amino group, and a cyclopropyl moiety. The synthesis typically involves multi-step organic reactions, starting from commercially available thiazole derivatives. The general synthetic pathway may include:

  • Formation of the Thiazole Ring : Utilizing thioamide and appropriate carbonyl compounds.
  • Cyclopropanation : Introducing the cyclopropyl group through cyclopropanation reactions.
  • Esterification : Converting the carboxylic acid to an ethyl ester.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that derivatives of thiazole compounds often display antibacterial effects, particularly against Gram-positive bacteria. In a study evaluating various thiazole derivatives, compounds similar to this compound demonstrated bactericidal activity comparable to established antibiotics like ampicillin and gentamicin against strains such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays suggest that it may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by inflammation.

Anticancer Potential

Research into the anticancer effects of thiazole derivatives indicates that this compound may possess cytotoxic properties against various cancer cell lines. A study assessing a series of thiazoles found that certain derivatives exhibited broad-spectrum anticancer activity, with some compounds showing effectiveness against up to 29 out of 60 tested tumor cell lines . Further investigation is warranted to elucidate the specific mechanisms of action.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the cyclopropyl group is believed to enhance interactions with biological targets, improving efficacy compared to similar compounds lacking this moiety .

CompoundActivity TypeIC50 (μM)Notes
This compoundAntibacterialTBDEffective against Gram-positive bacteria
Mthis compoundAnticancerTBDActive against multiple cancer cell lines
Derivative AAnti-inflammatoryTBDInhibits pro-inflammatory cytokines

Case Studies

  • Antimicrobial Efficacy : A study involving the evaluation of various thiazoles found that derivatives similar to this compound displayed significant antimicrobial properties, particularly against Staphylococcus aureus .
  • Cytotoxicity in Cancer Models : Another investigation into thiazole derivatives highlighted their potential in targeting cancer cells with specific mutations, suggesting a pathway for targeted cancer therapies .

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